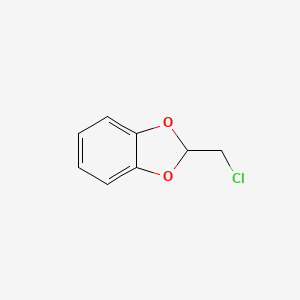
2-(Chloromethyl)-1,3-benzodioxole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Chloromethyl)-1,3-benzodioxole is an organic compound that features a benzodioxole ring with a chloromethyl group attached to it
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-(Chloromethyl)-1,3-benzodioxole can be synthesized through several methods. One common approach involves the reaction of 1,3-benzodioxole with chloromethyl methyl ether in the presence of a Lewis acid catalyst such as zinc chloride . The reaction proceeds via electrophilic substitution, where the chloromethyl group is introduced to the benzodioxole ring.
Industrial Production Methods
Industrial production of this compound typically involves the gas-phase photochemical reaction of toluene with chlorine, followed by further reactions to introduce the benzodioxole moiety . This method is efficient for large-scale production and ensures high yields of the desired compound.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Chloromethyl)-1,3-benzodioxole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce functional groups such as carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the chloromethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution: Formation of azido or thiocyanato derivatives.
Oxidation: Formation of carboxylic acids or aldehydes.
Reduction: Formation of methyl derivatives.
Applications De Recherche Scientifique
2-(Chloromethyl)-1,3-benzodioxole has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-(Chloromethyl)-1,3-benzodioxole depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets, such as enzymes or receptors, to exert its effects. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to inhibition or modification of their activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzyl Chloride: Similar in structure but lacks the benzodioxole ring.
Chloromethyl Methyl Ether: Contains a chloromethyl group but differs in the rest of the structure.
2-(3-Chloromethyl)benzoyloxy)benzoic Acid: A derivative with additional functional groups.
Uniqueness
2-(Chloromethyl)-1,3-benzodioxole is unique due to the presence of both the benzodioxole ring and the chloromethyl group, which confer distinct reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions makes it a valuable intermediate in organic synthesis.
Propriétés
Numéro CAS |
22946-11-8 |
|---|---|
Formule moléculaire |
C8H7ClO2 |
Poids moléculaire |
170.59 g/mol |
Nom IUPAC |
2-(chloromethyl)-1,3-benzodioxole |
InChI |
InChI=1S/C8H7ClO2/c9-5-8-10-6-3-1-2-4-7(6)11-8/h1-4,8H,5H2 |
Clé InChI |
TVRVRQOJFTXZNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)OC(O2)CCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


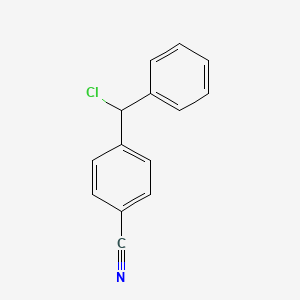
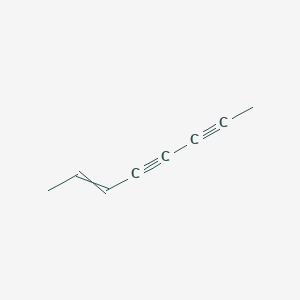
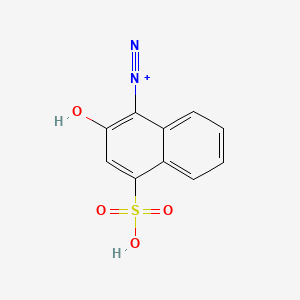

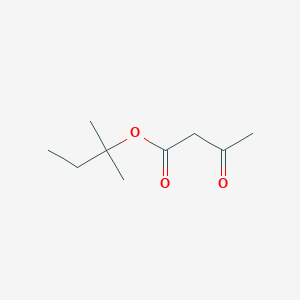
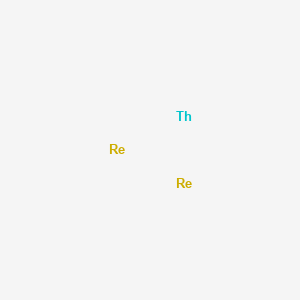



![N-[(Oxo-lambda~4~-sulfanylidene)(phenyl)methyl]aniline](/img/structure/B14712372.png)
![1,2,4-Trichloro-5-[4-nitro-2-(trifluoromethyl)phenoxy]benzene](/img/structure/B14712375.png)
![4-[(2,4-Dichlorobenzyl)sulfanyl]cinnoline](/img/structure/B14712379.png)

![Acetamide, N-[3-(dimethylamino)propyl]-2-(hydroxyimino)-](/img/structure/B14712394.png)
